molecular formula C14H9Cl2FO2 B12525580 2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde CAS No. 819076-69-2

2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde

Cat. No.: B12525580
CAS No.: 819076-69-2
M. Wt: 299.1 g/mol
InChI Key: DSJDKTJLTJUUSR-UHFFFAOYSA-N
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Description

2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde is a halogenated benzaldehyde derivative. This compound is characterized by the presence of chlorine and fluorine atoms, which contribute to its unique chemical properties. It is used as an intermediate in the synthesis of various organic compounds and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde typically involves the reaction of 2-chloro-6-fluorobenzaldehyde with appropriate reagents. One common method is the oxidation of 2-chloro-6-fluorotoluene using chromyl chloride . The reaction conditions often include the use of solvents like methanol or ethanol, and the process may require specific temperature and pressure settings to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation reactions using advanced chemical reactors. The process is designed to ensure high purity and yield, with careful control of reaction parameters to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding acids or other oxidized products.

    Reduction: Formation of alcohols or other reduced derivatives.

    Substitution: Replacement of halogen atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include chromyl chloride for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized benzaldehyde derivatives.

Scientific Research Applications

2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of pesticides and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde involves its interaction with specific molecular targets. The presence of halogen atoms enhances its reactivity, allowing it to participate in various chemical reactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical properties

Properties

CAS No.

819076-69-2

Molecular Formula

C14H9Cl2FO2

Molecular Weight

299.1 g/mol

IUPAC Name

2-chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde

InChI

InChI=1S/C14H9Cl2FO2/c15-12-2-1-3-14(17)11(12)8-19-10-5-4-9(7-18)13(16)6-10/h1-7H,8H2

InChI Key

DSJDKTJLTJUUSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)COC2=CC(=C(C=C2)C=O)Cl)F

Origin of Product

United States

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